{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol
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Overview
Description
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has been explored as a potential treatment for various diseases, including cancer and infectious diseases .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials .
Mechanism of Action
The mechanism of action of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol: Similar structure but with the methanol group at a different position.
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
The uniqueness of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol lies in its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2680536-07-4 |
---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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